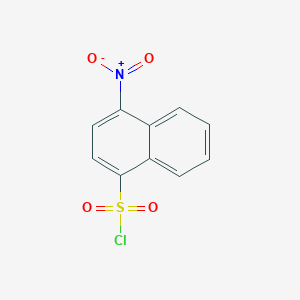

4-Nitronaphthalene-1-sulfonylchloride

Beschreibung

Significance of Sulfonyl Chlorides as Reactive Intermediates in Modern Organic Synthesis

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive and versatile organic compounds that serve as pivotal intermediates in modern organic synthesis. lscollege.ac.innih.gov Their utility stems from the electrophilic nature of the sulfur atom and the good leaving group ability of the chloride ion, which facilitates a wide range of nucleophilic substitution reactions. nih.gov The primary application of sulfonyl chlorides is in the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. lscollege.ac.in

Sulfonamides are a cornerstone of medicinal chemistry, with this functional group being present in a vast array of pharmaceutical drugs, including antibiotics and antihypertensives. nih.govorganic-chemistry.org The reaction between a sulfonyl chloride and a primary or secondary amine, often in the presence of a base, is a fundamental method for constructing the sulfonamide linkage. ekb.egresearchgate.net Furthermore, sulfonyl chlorides are employed in the synthesis of agrochemicals, dyes, and pigments. google.comsci-hub.se

Beyond their role in forming sulfonamides and sulfonate esters, sulfonyl chlorides participate in a variety of other chemical transformations. They can undergo Friedel-Crafts reactions with arenes to form sulfones, and they are also utilized in radical reactions, serving as sources of sulfonyl, sulfenyl, and aryl groups. ekb.egresearchgate.net The reactivity and versatility of sulfonyl chlorides make them indispensable tools for the synthetic organic chemist.

Role of Naphthalene (B1677914) Derivatives in Diverse Synthetic Strategies and Chemical Transformations

Naphthalene and its derivatives are a significant class of bicyclic aromatic hydrocarbons that are central to many areas of chemistry, from industrial processes to fundamental research. wikipedia.orgmdpi.com The fused ring system of naphthalene provides a stable and versatile scaffold that can be functionalized in numerous ways, leading to a wide array of compounds with diverse properties and applications. wikipedia.org

Historically, naphthalene has been a crucial starting material for the synthesis of a variety of industrial chemicals. nih.govnih.gov Its conversion to phthalic anhydride is a cornerstone of the chemical industry, with this derivative being a key precursor for plasticizers, resins, and polymers. nih.govnih.gov Furthermore, naphthalene derivatives are extensively used in the production of dyes and pigments, with many azo dyes being synthesized from naphthalene-based precursors. nih.govepa.gov

In the realm of pharmaceuticals and agrochemicals, the naphthalene moiety is incorporated into many active ingredients, leveraging its lipophilicity and ability to interact with biological targets. wikipedia.orgmdpi.com The development of regioselective synthesis methodologies for polysubstituted naphthalene derivatives is an active area of research, as the substitution pattern on the naphthalene ring can significantly influence the biological activity of the molecule. mdpi.com Additionally, the unique optical and electronic properties of naphthalene derivatives make them valuable in materials science for the development of organic electronic materials and fluorescent probes. wikipedia.org

Strategic Importance of Nitroarene Functionalities in Advanced Organic Chemistry

Nitroarenes, organic compounds containing a nitro group (-NO₂) attached to an aromatic ring, are of considerable strategic importance in advanced organic chemistry. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and provides a handle for a variety of chemical transformations.

One of the most fundamental and widely utilized reactions of nitroarenes is their reduction to the corresponding anilines. epa.gov This transformation is a key step in the synthesis of a vast number of pharmaceuticals, agrochemicals, and dyes, as aromatic amines are versatile building blocks for the introduction of nitrogen-containing functional groups. researchgate.net

Beyond their role as precursors to anilines, nitroarenes exhibit unique reactivity. Their electron-deficient character makes them excellent partners in the formation of electron donor-acceptor (EDA) complexes, which can be exploited in various photochemical reactions. nih.gov The nitro group can also serve as a photolabile protecting group, particularly the 2-nitrobenzyl group, which can be cleaved upon irradiation with light. nih.gov This property has found applications in areas ranging from drug delivery to solid-phase synthesis. nih.gov Furthermore, the nitro group can direct the regioselectivity of electrophilic aromatic substitution reactions and can be displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is further activated by other electron-withdrawing groups.

Overview of Research Trajectories for 4-Nitronaphthalene-1-sulfonylchloride and Related Scaffolds

Direct and extensive research specifically on 4-Nitronaphthalene-1-sulfonylchloride is not widely documented in publicly available literature. However, its chemical structure suggests clear research trajectories based on the well-established chemistry of its constituent functional groups and related molecular scaffolds.

A primary research trajectory would involve the synthesis of 4-Nitronaphthalene-1-sulfonylchloride itself. A plausible and established synthetic route would be through a Sandmeyer-type reaction. lscollege.ac.inorganic-chemistry.orgwikipedia.org This would likely involve the diazotization of 4-amino-1-naphthalenesulfonic acid (also known as naphthionic acid), followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst to introduce the sulfonyl chloride group. nih.gov

Once synthesized, a key area of investigation would be its use as a versatile intermediate. The high reactivity of the sulfonyl chloride group would allow for its conversion into a library of derivatives. nih.gov Reaction with various primary and secondary amines would yield a series of novel sulfonamides. nih.govekb.eg These sulfonamides, incorporating the nitronaphthalene scaffold, could be of interest for screening in medicinal chemistry programs, given that sulfonamides are a well-known pharmacophore and naphthalene derivatives are present in many bioactive molecules. nih.govorganic-chemistry.org

Another research avenue would explore the chemistry of the nitro group. The reduction of the nitro group in 4-Nitronaphthalene-1-sulfonylchloride or its sulfonamide derivatives would lead to the corresponding amino compounds. These 4-aminonaphthalene-1-sulfonyl derivatives could then serve as precursors for the synthesis of azo dyes, a class of compounds with significant industrial applications. google.comepa.gov The amino group could be diazotized and coupled with various aromatic compounds to generate a range of colored substances.

Furthermore, the combined electronic effects of the nitro and sulfonyl chloride groups on the naphthalene ring could be investigated in the context of nucleophilic aromatic substitution reactions. The strategic placement of these electron-withdrawing groups could activate the naphthalene ring for substitution reactions, allowing for the introduction of other functional groups and the synthesis of more complex polysubstituted naphthalene derivatives.

While specific data on 4-Nitronaphthalene-1-sulfonylchloride is scarce, the established reactivity of sulfonyl chlorides, naphthalene derivatives, and nitroarenes provides a clear and promising roadmap for future research into the synthesis and application of this and related chemical scaffolds.

Data Tables

Table 1: Key Reactions of Functional Groups Present in 4-Nitronaphthalene-1-sulfonylchloride

| Functional Group | Reagent(s) | Product Type | Significance |

| Sulfonyl Chloride | Amines (R₂NH) | Sulfonamides | Important in pharmaceuticals and agrochemicals. nih.govorganic-chemistry.org |

| Sulfonyl Chloride | Alcohols (ROH) | Sulfonate Esters | Versatile synthetic intermediates. |

| Sulfonyl Chloride | Arenes (ArH), Lewis Acid | Sulfones | Used in materials science and as pharmaceutical intermediates. |

| Nitroarene | Reducing Agents (e.g., Fe/HCl, H₂/Pd) | Anilines (Aromatic Amines) | Key precursors for dyes and pharmaceuticals. epa.gov |

| Naphthalene Ring | Electrophiles (e.g., HNO₃/H₂SO₄) | Substituted Naphthalenes | Allows for further functionalization of the aromatic core. |

Table 2: Potential Applications of 4-Nitronaphthalene-1-sulfonylchloride Derivatives

| Derivative Class | Potential Application Area | Rationale |

| Sulfonamides | Medicinal Chemistry | The sulfonamide moiety is a known pharmacophore. nih.govorganic-chemistry.org |

| Amino-sulfonamides (from nitro reduction) | Dye Synthesis | Aminoarenes are precursors to azo dyes. google.comepa.gov |

| Polysubstituted Naphthalenes | Materials Science | Functionalized naphthalenes can have unique optical and electronic properties. wikipedia.org |

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H6ClNO4S |

|---|---|

Molekulargewicht |

271.68 g/mol |

IUPAC-Name |

4-nitronaphthalene-1-sulfonyl chloride |

InChI |

InChI=1S/C10H6ClNO4S/c11-17(15,16)10-6-5-9(12(13)14)7-3-1-2-4-8(7)10/h1-6H |

InChI-Schlüssel |

VSVPHIXLDDEDEE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Nitronaphthalene 1 Sulfonylchloride

Precursor Synthesis and Regioselective Functionalization of Naphthalene (B1677914)

The assembly of the 4-nitronaphthalene-1-sulfonic acid backbone is the foundational stage of the synthesis. Achieving the specific 1,4-substitution pattern is non-trivial, as direct electrophilic substitution on naphthalene does not yield this isomer as a major product. The process involves creating key intermediates through controlled nitration and sulfonation reactions, followed by functional group manipulations to achieve the desired regiochemistry.

Nitration is a critical step in forming the necessary precursors, such as 1-nitronaphthalene, which can be further converted to intermediates that facilitate the desired substitution pattern.

Direct nitration of naphthalene is a well-established electrophilic aromatic substitution reaction. vedantu.com A variety of nitrating agents can be employed, with the choice of reagent influencing the isomer distribution and reaction efficiency. nih.govresearchgate.net The reaction typically produces a mixture of 1-nitronaphthalene and 2-nitronaphthalene. vedantu.comnih.gov Substitution at the 1-position (alpha position) is kinetically favored and generally results in 1-nitronaphthalene being the major product. vedantu.comwordpress.com

Common nitrating systems include:

Mixed Acid: A combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classical and most common method for nitrating naphthalene. chegg.comstudy.compharmacyfreak.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). study.com

Nitronium Salts: Pre-formed nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), offer a powerful nitrating system that can be used in various solvents. researchgate.net

Alternative Methods: Other systems, including nitric acid in acetic acid or the use of catalysts like indium(III) triflate, have also been developed. youtube.comscitepress.org Additionally, alternative mechanistic pathways such as charge-transfer nitration and photonitration have been explored, which can alter the product ratios and reaction conditions. nih.govrsc.orgresearchgate.net

The following table summarizes the outcomes of various direct nitration methods for naphthalene.

| Nitrating Agent/System | Solvent | Typical Yield of 1-Nitronaphthalene | Isomer Ratio (1-nitro : 2-nitro) | Reference(s) |

| HNO₃ / H₂SO₄ | None / Dioxane | ~95% | ~96 : 4 | scitepress.org |

| 90% HNO₃ | Acetonitrile | 85% | High 1-nitro selectivity | scitepress.org |

| Nitronium Salts (e.g., NO₂BF₄) | Sulfolane | High | Varies (e.g., 9-29 : 1) | nih.govresearchgate.net |

| Cerium Ammonium Nitrate | THF / Silica Gel | 76-88% | High 1-nitro selectivity | scitepress.org |

The 1-nitronaphthalene produced is a key intermediate, which is typically reduced to 1-naphthylamine to allow for subsequent regioselective sulfonation. pharmacyfreak.com

Sulfonation is another crucial electrophilic aromatic substitution reaction used in the synthesis of naphthalene derivatives. Unlike nitration, the sulfonation of naphthalene is reversible, and the regiochemical outcome is highly dependent on the reaction temperature. stackexchange.com

Kinetic vs. Thermodynamic Control:

At lower temperatures (e.g., ~80 °C), the reaction is under kinetic control, and the major product is naphthalene-1-sulfonic acid . This isomer is formed faster due to a more stable carbocation intermediate. wordpress.comstackexchange.com

At higher temperatures (e.g., ~160 °C), the reaction is under thermodynamic control. The more stable naphthalene-2-sulfonic acid is the predominant product. The 1-isomer is less stable due to steric repulsion between the bulky sulfonic acid group and the hydrogen atom at the 8-position. wordpress.comstackexchange.com

The following table illustrates the effect of temperature on the sulfonation of naphthalene.

| Reaction Temperature | Control Type | Major Product | Minor Product | Reference(s) |

| ~80 °C | Kinetic | Naphthalene-1-sulfonic acid | Naphthalene-2-sulfonic acid | wordpress.com |

| ~160 °C | Thermodynamic | Naphthalene-2-sulfonic acid | Naphthalene-1-sulfonic acid | wordpress.comstackexchange.com |

For the synthesis of 4-Nitronaphthalene-1-sulfonylchloride, the key regioselective step does not involve the direct sulfonation of 1-nitronaphthalene. Instead, a more controlled sequence is employed starting from 1-naphthylamine (derived from the nitration and subsequent reduction of naphthalene). The sulfonation of 1-naphthylamine with sulfuric acid preferentially yields 4-aminonaphthalene-1-sulfonic acid (Naphthionic acid). This step establishes the required 1,4-substitution pattern. The amino group of Naphthionic acid is then converted to a nitro group via a Sandmeyer-type reaction (diazotization followed by treatment with a nitrite salt and copper catalyst), yielding the crucial precursor, 4-nitronaphthalene-1-sulfonic acid .

Targeted Synthesis of the Sulfonyl Chloride Moiety

Once the 4-nitronaphthalene-1-sulfonic acid precursor has been synthesized, the final functional group transformation involves converting the sulfonic acid moiety (-SO₃H) into a sulfonyl chloride (-SO₂Cl).

The term "chlorosulfonation" can refer to the direct introduction of a -SO₂Cl group onto an aromatic ring. However, in this synthetic context, it refers to the conversion of a pre-existing sulfonic acid. This is a standard and reliable transformation in organic synthesis. The reaction involves treating the sulfonic acid with a chlorinating agent.

Common reagents for this conversion include:

Thionyl Chloride (SOCl₂): A widely used reagent that reacts with sulfonic acids to produce the sulfonyl chloride, with gaseous byproducts (sulfur dioxide and hydrogen chloride) that are easily removed. google.com

Phosphorus Pentachloride (PCl₅): Another effective reagent for this transformation.

Chlorosulfonic Acid (ClSO₃H): Can also be used for the conversion, though it is more commonly associated with direct chlorosulfonation of activated aromatic rings.

The general reaction is as follows: C₁₀H₆(NO₂)(SO₃H) + SOCl₂ → C₁₀H₆(NO₂)(SO₂Cl) + SO₂ + HCl

Alternative strategies, such as the oxidative chlorination of corresponding thiol or disulfide precursors, represent modern approaches to sulfonyl chloride synthesis but are less common when the sulfonic acid is readily available. organic-chemistry.orgsci-hub.se

Optimizing the conversion of the sulfonic acid to the sulfonyl chloride is critical for maximizing yield and purity, as sulfonyl chlorides can be susceptible to hydrolysis. mdpi.com Key parameters must be carefully controlled.

| Parameter | Options / Considerations | Effect on Reaction | Reference(s) |

| Chlorinating Agent | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Choice affects byproducts and reaction conditions. SOCl₂ is often preferred for its gaseous byproducts. | google.comrsc.org |

| Catalyst | N,N-Dimethylformamide (DMF) | A catalytic amount of DMF can accelerate the reaction with SOCl₂. | google.com |

| Temperature | 0 °C to reflux | The reaction may be exothermic; temperature control is needed to prevent side reactions and decomposition. Heating is often required to ensure complete conversion. | rsc.org |

| Solvent | Neat (excess reagent) or inert solvent (e.g., CH₂Cl₂, ClCH₂CH₂Cl) | An inert solvent can help control the reaction temperature and facilitate handling. | google.com |

| Reaction Time | 1-5 hours | Monitored by techniques like TLC or HPLC to ensure the starting material is fully consumed. | mdpi.com |

| Work-up | Quenching on ice-water | The product is typically insoluble in water and precipitates. This step must be done carefully to control the exothermic quench and minimize hydrolysis of the product. | orgsyn.org |

A systematic approach, such as a Design of Experiments (DOE), can be employed to fine-tune these parameters for optimal spacetime yield and product quality. mdpi.com

Advanced Purification Techniques and Yield Enhancement in the Synthesis of 4-Nitronaphthalene-1-sulfonylchloride

Yield Enhancement Strategies:

Reactor Design: In the initial sulfonation of naphthalene, using a reactor designed to prevent the sublimation of the starting material can dramatically increase the yield of the sulfonic acid precursor. shokubai.org

Controlled Addition: During nitration, the slow and controlled addition of the nitrating mixture at a maintained temperature is crucial to prevent over-nitration and other side reactions. youtube.com

Continuous Flow Processing: For potentially hazardous steps like chlorosulfonation, moving from traditional batch chemistry to a continuous flow setup can offer superior control over reaction parameters, improve safety, and increase spacetime yield. mdpi.comresearchgate.net

Advanced Purification Techniques: The crude solid product obtained after the final reaction step requires purification to meet analytical standards.

| Purification Method | Description | Key Considerations | Reference(s) |

| Recrystallization | The crude solid is dissolved in a minimal amount of a hot solvent and allowed to cool slowly. The pure product crystallizes out, leaving impurities in the mother liquor. | The solvent must be anhydrous to prevent hydrolysis of the sulfonyl chloride. Common solvents include ethanol or mixed systems like hexanes/tetrahydrofuran. | rsc.orgorgsyn.org |

| Aqueous Washing | The crude product is washed sequentially with cold water, a dilute sodium bicarbonate solution, and brine. | This removes inorganic byproducts and neutralizes residual acids. Low temperatures are used to minimize product loss through hydrolysis. | rsc.org |

| Flash Chromatography | The crude mixture is separated on a column of silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes). | Effective for removing closely related organic impurities. | rsc.org |

| Vacuum Stripping | While more common for liquid products, this technique can be used to remove volatile impurities (e.g., residual solvent, HCl) by applying a vacuum, often with a gentle sweep of an inert gas like nitrogen. | This avoids high temperatures that could lead to thermal decomposition of the product. | google.com |

Reactivity Profiles and Transformational Pathways of 4 Nitronaphthalene 1 Sulfonylchloride

Nucleophilic Acyl Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group in 4-nitronaphthalene-1-sulfonylchloride is a potent electrophile, readily undergoing nucleophilic acyl substitution reactions. This reactivity is the cornerstone of its utility in synthesizing a variety of sulfonamide and sulfonate derivatives.

Formation of Sulfonamides and Substituted Sulfonamide Derivatives

The reaction of 4-nitronaphthalene-1-sulfonylchloride with primary and secondary amines is a well-established method for the synthesis of sulfonamides. This reaction typically proceeds with high efficiency, driven by the strong electrophilicity of the sulfonyl chloride and the nucleophilicity of the amine. The general reaction involves the attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

A variety of bases, such as pyridine (B92270) or triethylamine, are often employed to neutralize the hydrogen chloride byproduct formed during the reaction. The choice of solvent and reaction conditions can be tailored to the specific amine substrate to optimize the yield and purity of the resulting sulfonamide.

| Amine Reactant | Product | Reaction Conditions | Reference |

| Primary Aliphatic Amine | N-alkyl-4-nitronaphthalene-1-sulfonamide | Base (e.g., pyridine), aprotic solvent | [Generic sulfonamide synthesis] |

| Primary Aromatic Amine | N-aryl-4-nitronaphthalene-1-sulfonamide | Base (e.g., triethylamine), CH2Cl2 | [Generic sulfonamide synthesis] |

| Secondary Amine | N,N-dialkyl-4-nitronaphthalene-1-sulfonamide | Inert solvent, room temperature | [Generic sulfonamide synthesis] |

Synthesis of Sulfonate Esters and Anhydrides

In a similar fashion to sulfonamide formation, 4-nitronaphthalene-1-sulfonylchloride reacts with alcohols and phenols to produce sulfonate esters. These reactions are also examples of nucleophilic acyl substitution, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile. The reaction is often facilitated by the presence of a base to deprotonate the alcohol, thereby increasing its nucleophilicity.

The synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides is a facile process that can be achieved in good to excellent yields, often without the need for column chromatography for purification. researchtrends.net The crystalline nature of many arylsulfonates simplifies their isolation and storage. researchtrends.net

| Nucleophile | Product | Reaction Conditions | Reference |

| Alcohol (R-OH) | Alkyl 4-nitronaphthalene-1-sulfonate | Base (e.g., pyridine) | periodicchemistry.comyoutube.com |

| Phenol (Ar-OH) | Aryl 4-nitronaphthalene-1-sulfonate | Base (e.g., triethylamine), CH2Cl2 | researchtrends.netresearchgate.net |

Sulfonic anhydrides can also be synthesized from sulfonyl chlorides, though this is a less common transformation for this specific compound in the literature.

Reactions with Carbon-Based Nucleophiles and Organometallic Reagents

The reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can lead to the formation of sulfones (R-SO2-R') or other carbon-sulfur bonded compounds. However, the reaction of Grignard reagents with nitroarenes can be complex. Studies on the reaction of various Grignard reagents with 2-methoxy-1-nitronaphthalene (B3031550) have shown that alkylmagnesium halides tend to give 1,6-addition products, while phenylmagnesium bromide results in a mixture of 1,4-addition and reductive 1,2-addition products. rsc.org The reaction mechanism is suggested to involve a single-electron transfer (s.e.t.) from the Grignard reagent to the nitroarene. rsc.org

The use of less reactive organometallic reagents, such as organocuprates (Gilman reagents), can sometimes offer more controlled reactions with sulfonyl chlorides to form ketones. masterorganicchemistry.com However, specific examples of the reaction of 4-nitronaphthalene-1-sulfonylchloride with these reagents are not extensively documented in the readily available literature.

Transformations Involving the Nitro Group

The nitro group on the naphthalene (B1677914) ring is a versatile functional group that can undergo a variety of transformations, significantly expanding the synthetic utility of 4-nitronaphthalene-1-sulfonylchloride.

Selective Reduction Pathways to Amino-Naphthalene Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. A wide array of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. For the reduction of nitroarenes, common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), and chemical reduction with metals such as iron, tin, or zinc in acidic media.

Given the presence of the sulfonyl chloride group, which can also be susceptible to reduction under certain conditions, selective reduction of the nitro group is crucial. Milder reducing agents or specific catalytic systems are often employed to achieve this selectivity.

| Reducing Agent/System | Product | Key Features |

| H2, Pd/C | 4-Aminonaphthalene-1-sulfonamide (if sulfonamide is pre-formed) | Catalytic hydrogenation, often high yielding. |

| Fe/HCl or Sn/HCl | 4-Aminonaphthalene-1-sulfonylchloride (potential for hydrolysis) | Classic method for nitro group reduction. |

| Na2S2O4 (Sodium Dithionite) | 4-Aminonaphthalene derivative | Milder reducing agent, can offer selectivity. |

The resulting amino-naphthalene derivatives are valuable precursors for the synthesis of dyes, pharmaceuticals, and other functional materials.

Denitrative Coupling Reactions and C-N Bond Cleavage Strategies

In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of nitroarenes through C-N bond cleavage. These "denitrative coupling" reactions offer a direct method to replace the nitro group with other functionalities, avoiding the traditional multi-step sequence of reduction, diazotization, and substitution.

Palladium and nickel catalysts have been shown to be effective in promoting the coupling of nitroarenes with a variety of partners, including boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), and alkynes (Sonogashira coupling). acs.orgrsc.org While specific examples directly utilizing 4-nitronaphthalene-1-sulfonylchloride are not abundant, the principles established with other nitronaphthalene derivatives are applicable. For instance, palladium-catalyzed denitrative C-N cross-coupling of NH-sulfoximines with nitroarenes, including 2-nitronaphthalene, has been reported. acs.org

These advanced catalytic methods provide a modern and efficient approach to diversify the molecular architecture of nitronaphthalene derivatives, opening up new avenues for the synthesis of complex organic molecules.

| Reaction Type | Catalyst/Ligand System | Coupling Partner | Product Type | Reference |

| Suzuki Coupling | Pd catalyst | Arylboronic acid | Biaryl derivative | acs.org |

| Buchwald-Hartwig Amination | Pd/BrettPhos | Amine | Arylamine derivative | acs.org |

| Sonogashira Coupling | Pd catalyst | Terminal alkyne | Arylalkyne derivative | rsc.org |

| Sulfoximination | Pd/BrettPhos | NH-sulfoximine | N-arylated sulfoximine | acs.org |

Utilization of the Nitro Group as an Oxygen Source in Transformations

The nitro group, primarily known for its strong electron-withdrawing properties, can also participate in reactions as an internal source of oxygen. scispace.commdpi.com This functionality is particularly exploited in intramolecular redox reactions, leading to the formation of new heterocyclic structures. In the context of nitroaromatic compounds, this reactivity often involves the reduction of the nitro group, which then provides an oxygen atom for the oxidation of another part of the molecule.

While specific examples detailing the use of the nitro group as an internal oxygen source for 4-Nitronaphthalene-1-sulfonyl chloride are not extensively documented in readily available literature, the principle can be illustrated with related nitroaromatic compounds. These transformations typically occur under thermal or photochemical conditions or are mediated by transition metals. For instance, the deoxygenation of a nitro group can lead to a reactive nitroso intermediate, which can then undergo cyclization or other rearrangements. It is proposed that in the photochemistry of compounds like 1-nitronaphthalene, complex reaction pathways can occur, which may involve the nitro group's participation beyond its electronic influence. researchgate.net Such reactions highlight the versatility of the nitro group in organic synthesis, extending its role from a simple directing group to an active participant in molecular transformations. uts.edu.au

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring system in 4-Nitronaphthalene-1-sulfonyl chloride possesses two distinct functional groups that profoundly influence its reactivity towards both electrophilic and nucleophilic aromatic substitution. The nitro group (-NO₂) and the sulfonyl chloride group (-SO₂Cl) are both powerful electron-withdrawing groups. wikipedia.org Consequently, they deactivate the naphthalene ring system towards electrophilic aromatic substitution (SEAr), making such reactions significantly more difficult compared to unsubstituted naphthalene. wikipedia.orgyoutube.com

Conversely, this strong deactivation by electron-withdrawing groups facilitates nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to these groups. wikipedia.orglibretexts.org The presence of both a nitro and a sulfonyl chloride group enhances the ring's susceptibility to attack by nucleophiles, as they can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgnih.gov

Directed Aromatic Substitutions Guided by Existing Functionalities

In electrophilic aromatic substitution, the directing effects of the existing substituents are paramount. Both the nitro and sulfonyl chloride groups are deactivating and, in benzene (B151609) chemistry, are considered meta-directors. youtube.com However, in the naphthalene system, the directing effects are more complex. The -NO₂ and -SO₂Cl groups are located on the same ring (at positions 4 and 1, respectively). This ring is heavily deactivated. Therefore, any potential electrophilic substitution is strongly directed to the unsubstituted ring. researchgate.net Within the unsubstituted ring, substitution would preferentially occur at the α-positions (positions 5 and 8) due to the higher stability of the resulting carbocation intermediates. researchgate.net

For nucleophilic aromatic substitution (SNAr), the situation is different. These reactions are favored by electron-withdrawing groups that can stabilize the intermediate anion. libretexts.org The sulfonyl chloride group at position 1 is a potential leaving group. A nucleophilic attack could occur at this position (ipso-substitution), facilitated by the stabilizing effect of the nitro group at the para-like position 4. youtube.com Similarly, if a suitable leaving group were present at other positions, the nitro and sulfonyl chloride groups would activate positions ortho and para to them for nucleophilic attack. libretexts.org

Strategies for Further Functionalization of the Naphthalene Core

Further functionalization of the 4-Nitronaphthalene-1-sulfonyl chloride core can be achieved through several strategic approaches.

Modification of the Sulfonyl Chloride Group: The high reactivity of the sulfonyl chloride moiety makes it an excellent starting point for functionalization. It readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonates, and thioesters, respectively. This is a common strategy for introducing diverse functionalities and building more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr): Given the electron-deficient nature of the naphthalene ring, SNAr reactions can be employed by introducing a good leaving group (like a halogen) onto the ring system. The strong electron-withdrawing nature of the existing nitro and sulfonyl groups would activate such a leaving group for displacement by various nucleophiles. nih.gov

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group (-NH₂). wikipedia.org This transformation fundamentally alters the electronic properties of the ring, converting a strongly deactivating group into a strongly activating, ortho-, para-directing group. youtube.com The resulting amino-naphthalenesulfonyl derivative would be highly activated towards electrophilic substitution on the same ring, allowing for the introduction of new substituents at the ortho positions (2 and 3). This amino group can also be a handle for further reactions, such as diazotization, to introduce a wide variety of other functional groups.

Domino Reactions: Advanced synthetic strategies may involve domino reactions where a single transformation sets up a cascade of subsequent reactions. For example, reactions involving Morita-Baylis-Hillman acetates with activated aromatic rings can lead to highly functionalized naphthalene derivatives in a single pot. nih.gov

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Mechanisms and Identification of Intermediates

The primary reactions of 4-Nitronaphthalene-1-sulfonyl chloride involve the sulfonyl chloride group. Nucleophilic substitution at the sulfonyl sulfur atom is a key transformation. Studies on the hydrolysis and alcoholysis of analogous aromatic sulfonyl chlorides suggest that these reactions proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism. cdnsciencepub.comrsc.orgresearchgate.net In this mechanism, the nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state before the chloride leaving group is expelled. cdnsciencepub.comnih.gov

For electrophilic aromatic substitution on the naphthalene core, the mechanism involves the attack of an electrophile on the π-system of the aromatic ring. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. youtube.comyoutube.com The rate-determining step is typically the formation of this intermediate. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring system. youtube.com

In nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the aromatic ring, the mechanism involves the initial addition of the nucleophile to the ring. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing substituents (the nitro group in this case), which is crucial for its stability. libretexts.org The subsequent loss of the leaving group from this complex restores the aromatic ring. libretexts.org

Kinetic Studies and Thermodynamic Analyses of Reactivity

Kinetic studies provide quantitative insight into the reactivity of aromatic sulfonyl chlorides. The rate of solvolysis (reaction with the solvent) for these compounds is highly dependent on the solvent's properties and the nature of the substituents on the aromatic ring. cdnsciencepub.comosti.gov For a series of 4-substituted benzenesulfonyl chlorides, electron-withdrawing groups like the nitro group increase the rate of hydrolysis. rsc.org This is consistent with an SN2 mechanism where the attack of the nucleophile (water) is the rate-determining step, and the positive ρ-value from a Hammett plot indicates that the reaction is favored by substituents that can stabilize negative charge buildup in the transition state. rsc.orgnih.gov

The tables below present kinetic and thermodynamic data for the hydrolysis of related aromatic sulfonyl chlorides, illustrating the influence of substituents and solvent on reactivity.

| Substituent (X) | k x 10³ (s⁻¹) | Reference |

|---|---|---|

| -OCH₃ | 1.58 | cdnsciencepub.com |

| -CH₃ | 2.09 | cdnsciencepub.com |

| -H | 3.16 | rsc.org |

| -Br | 6.61 | cdnsciencepub.com |

| -NO₂ | 21.8 | rsc.org |

| Substituent (X) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |

|---|---|---|---|

| -H | 16.2 | -12.8 | rsc.org |

| -NO₂ | 16.5 | -7.2 | rsc.org |

| -OCH₃ | 19.7 | -1.3 | rsc.org |

The data clearly show that the electron-withdrawing nitro group significantly accelerates the rate of hydrolysis compared to electron-donating or neutral substituents. rsc.org The activation enthalpy (ΔH‡) values are relatively similar across the series, but the activation entropy (ΔS‡) becomes less negative for the nitro-substituted compound, suggesting a more ordered transition state is less disfavored compared to other substituents. rsc.org Thermodynamic studies on nitronaphthalenes themselves provide fundamental data on their stability, which is essential for understanding the energy changes associated with their reactions. researchgate.net

Radical and Ionic Reaction Pathways of 4-Nitronaphthalene-1-sulfonylchloride

The reactivity of 4-Nitronaphthalene-1-sulfonyl chloride is predominantly characterized by its susceptibility to ionic reaction pathways, owing to the highly electrophilic nature of the sulfonyl group. This electrophilicity is significantly enhanced by the electron-withdrawing nitro group attached to the naphthalene ring system. While less documented for this specific compound, the potential for radical reaction pathways, characteristic of sulfonyl chlorides under certain conditions, also warrants consideration.

Ionic Reaction Pathways

The principal ionic transformations of 4-Nitronaphthalene-1-sulfonyl chloride involve nucleophilic substitution at the sulfonyl sulfur atom. The strong electron-withdrawing effect of the nitro group makes the sulfur atom highly electron-deficient and, therefore, a prime target for nucleophiles. eurjchem.com This reactivity is the foundation for the synthesis of a wide array of sulfonamides and sulfonate esters.

The general mechanism for these reactions proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion. The reaction with primary or secondary amines yields the corresponding N-substituted sulfonamides, a class of compounds with significant applications in medicinal chemistry. ekb.eg Similarly, reaction with alcohols in the presence of a base affords sulfonate esters.

The reaction conditions for these transformations can be tailored based on the nucleophilicity of the reacting amine or alcohol. While highly nucleophilic amines may react readily, less nucleophilic counterparts might require the presence of a base to facilitate the reaction. ucl.ac.uk

Table 1: Reactions of 4-Nitronaphthalene-1-sulfonyl chloride with Various Amines

| Amine Substrate | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Aniline | Pyridine, 0-25 °C | N-phenyl-4-nitronaphthalene-1-sulfonamide | Up to 100% (based on analogous reactions) ekb.eg |

| p-Toluidine | Pyridine, 0-25 °C | N-(p-tolyl)-4-nitronaphthalene-1-sulfonamide | Quantitative (based on analogous reactions) ekb.eg |

| 2-Chloro-6,7-dimethoxyquinazolin-4-amine | Sodium hydride, DMF/THF | N-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-4-nitronaphthalene-1-sulfonamide | 72-96% (based on analogous reactions) |

Table 2: Reactions of 4-Nitronaphthalene-1-sulfonyl chloride with Various Alcohols

| Alcohol Substrate | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Methanol | Pyridine, rt | Methyl 4-nitronaphthalene-1-sulfonate | Good to Excellent (general observation) |

| Ethanol | Pyridine, rt | Ethyl 4-nitronaphthalene-1-sulfonate | Good to Excellent (general observation) |

| Phenol | Base (e.g., NaOH), rt | Phenyl 4-nitronaphthalene-1-sulfonate | Good to Excellent (general observation) |

Radical Reaction Pathways

While the ionic reactivity of 4-Nitronaphthalene-1-sulfonyl chloride is well-established, its engagement in radical reaction pathways is less frequently reported in the literature. However, the general chemistry of aryl sulfonyl chlorides suggests that under specific conditions, such as photolysis or in the presence of radical initiators, the S-Cl bond can undergo homolytic cleavage to generate a 4-nitronaphthalene-1-sulfonyl radical.

This sulfonyl radical is a versatile intermediate that can participate in a variety of transformations. For instance, it can add to alkenes and alkynes, initiating a cascade of radical reactions that can lead to the formation of more complex molecular architectures. The regioselectivity of such additions would be governed by the stability of the resulting carbon-centered radical.

Furthermore, these sulfonyl radicals can undergo desulfonylation to generate an aryl radical, in this case, the 4-nitronaphthyl radical. This pathway opens up possibilities for C-C bond formation through radical-mediated arylation reactions. However, specific and detailed research findings on the radical and ionic reaction pathways of 4-Nitronaphthalene-1-sulfonyl chloride are not extensively documented, and much of the predicted reactivity is based on the known behavior of analogous aryl sulfonyl chlorides.

Applications of 4 Nitronaphthalene 1 Sulfonylchloride in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

The inherent reactivity of the sulfonyl chloride moiety, combined with the chemical properties of the nitronaphthalene core, makes 4-Nitronaphthalene-1-sulfonyl chloride an exemplary starting material for constructing sophisticated molecular frameworks. It provides a straightforward entry point for introducing the bulky and electronically distinct nitronaphthalene group into target molecules.

The sulfonyl chloride group is a powerful tool for forging new carbon-heteroatom bonds, a critical step in the synthesis of heterocyclic compounds. It readily reacts with a variety of nucleophiles, including amines and amides, to form stable sulfonamides. This reactivity has been exploited to build complex heterocyclic systems.

For instance, research into the reactions of sulfonyl chlorides with cyclic imines has revealed diverse reaction pathways that lead to novel heterocyclic structures. researchgate.net While specific examples using 4-Nitronaphthalene-1-sulfonyl chloride are specialized, the general reactivity pattern shows that the initial reaction forms an N-sulfonyliminium ion. This intermediate can then be attacked by various nucleophiles, leading to ring-opening or the formation of new, more complex ring systems. researchgate.net The nitronaphthalene moiety in such structures can subsequently be chemically modified, for example, by reducing the nitro group to an amine, which can then participate in further cyclization reactions to create elaborate polycyclic architectures.

Table 1: Representative Reactions of Sulfonyl Chlorides in Heterocyclic Synthesis

| Reactant 1 | Reactant 2 | Key Intermediate | Product Class |

|---|---|---|---|

| Sulfonyl Chloride (R-SO₂Cl) | Cyclic Imine | N-Sulfonyliminium ion | Substituted N-Sulfonyl Heterocycles |

Precursor to Functional Materials (e.g., dyes, pigments) via Derivatization

The nitronaphthalene core of 4-Nitronaphthalene-1-sulfonyl chloride is a chromophore, meaning it absorbs light and can impart color. This property makes it an excellent precursor for the synthesis of dyes and pigments. nbinno.com The sulfonyl chloride group provides a reactive handle to covalently bond this chromophoric unit to various substrates, such as fabrics, polymers, or other organic molecules. nbinno.com

The most common derivatization reaction is the formation of sulfonamides by reacting the sulfonyl chloride with primary or secondary amines. The resulting sulfonamide dyes are known for their stability. Similarly, reaction with phenols yields sulfonate esters. The specific color and properties of the final dye can be fine-tuned by carefully selecting the amine or phenol (B47542) component, which can introduce additional chromophoric or auxochromic groups. The sulfonic acid moiety or its derivatives are frequently encountered in organic dyes. epa.gov

Table 2: Derivatization of 4-Nitronaphthalene-1-sulfonyl chloride for Functional Materials

| Reactant | Product Functional Group | Class of Functional Material |

|---|---|---|

| Primary/Secondary Amine (R-NH₂) | Sulfonamide (Ar-SO₂-NHR) | Azo Dyes, Pigments |

Utilization in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all components, are highly valued for their efficiency and atom economy. semanticscholar.org While direct participation of 4-Nitronaphthalene-1-sulfonyl chloride as a primary component in well-known MCRs is not extensively documented in general literature, its functional groups allow for its strategic integration into such processes.

For example, it can be used in a sequential MCR approach. An initial reaction between 4-Nitronaphthalene-1-sulfonyl chloride and a bifunctional amine can produce a sulfonamide intermediate that still possesses a reactive group. This intermediate can then be introduced as a component in a subsequent MCR, such as a Ugi or Passerini reaction, thereby efficiently incorporating the nitronaphthalene sulfonamide scaffold into a highly complex and diverse molecular structure. Such strategies are central to building libraries of compounds for medicinal chemistry and materials science.

Contributions to Chemo-, Regio-, and Stereoselective Synthetic Routes

The predictable and controlled reactivity of the sulfonyl chloride group is instrumental in achieving high levels of selectivity in organic synthesis.

Chemoselectivity : The sulfonyl chloride group reacts preferentially with strong nucleophiles like primary amines over less reactive ones such as alcohols or amides, allowing for selective functionalization in multifunctional molecules.

Regioselectivity : Sulfonyl chlorides have been employed as dual-purpose reagents in novel synthetic methods. For instance, in reactions with quinoline (B57606) N-oxides, sulfonyl chlorides can act as both a source for a sulfonate group at the C3 position and a chloride atom at the C4 position, leading to highly regioselective product formation under metal-free conditions. rsc.org Furthermore, the related sulfonic acid group (SO₃H) can be used as a reversible "blocking group" in electrophilic aromatic substitution. masterorganicchemistry.com By temporarily occupying a reactive site on an aromatic ring (e.g., the para position), it directs incoming electrophiles to other positions (e.g., ortho), thereby achieving regiocontrol that would otherwise be difficult. masterorganicchemistry.com The blocking group can be removed later in the synthetic sequence. masterorganicchemistry.com

Table 3: Selectivity in Reactions Involving Sulfonyl Groups

| Type of Selectivity | Synthetic Strategy | Example |

|---|---|---|

| Regioselectivity | Dual-role reagent | C3-sulfonylation and C4-chlorination of quinolines. rsc.org |

| Regioselectivity | Blocking Group | Reversible sulfonation to direct electrophiles to the ortho position. masterorganicchemistry.com |

Role in Protecting Group Chemistry and Solid-Phase Synthesis

Protecting groups are essential in multistep synthesis to temporarily mask a reactive functional group and prevent unwanted side reactions. organic-chemistry.orgutdallas.edu Sulfonyl groups are widely used for the protection of amines. chem-station.com

When 4-Nitronaphthalene-1-sulfonyl chloride reacts with a primary or secondary amine, it forms a highly stable sulfonamide. The strong electron-withdrawing nature of both the sulfonyl group and the 4-nitronaphthalene system significantly reduces the nucleophilicity and basicity of the nitrogen atom, effectively protecting it from a wide range of reaction conditions. chem-station.com This strategy is analogous to the use of other arylsulfonyl chlorides, such as the 2-nitrobenzenesulfonyl (Ns) group, which is valuable in modern organic synthesis, including the Fukuyama amine synthesis. chem-station.com The Ns group is known for its stability and its selective removal under mild conditions using a thiol nucleophile. chem-station.com The 4-nitronaphthalene-1-sulfonyl group can be expected to exhibit similar properties, making it a potentially useful protecting group.

This role is particularly critical in solid-phase synthesis , the cornerstone technique for the automated synthesis of peptides and oligonucleotides. nih.govrsc.org In this methodology, a growing molecular chain is anchored to an insoluble polymer support. nih.gov Each synthetic cycle involves the deprotection of a functional group followed by the coupling of the next building block. This requires protecting groups that are stable during the coupling step but can be removed cleanly and efficiently without cleaving the molecule from the solid support. rsc.org The stability and specific cleavage conditions associated with arylsulfonamides make reagents like 4-Nitronaphthalene-1-sulfonyl chloride valuable candidates for specialized protecting group strategies in solid-phase synthesis.

Table 4: Comparison of Common Sulfonyl Protecting Groups for Amines

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Key Feature |

|---|---|---|---|

| Toluenesulfonyl | Ts | Strongly acidic or reductive (e.g., Na/NH₃) | Very stable, but harsh removal |

| Methanesulfonyl | Ms | Reductive (e.g., Mg/MeOH) | Stable, smaller than Ts |

| 2-Nitrobenzenesulfonyl | Ns | Mildly nucleophilic (e.g., thiophenol/base) | Easily cleaved under mild conditions |

Computational and Theoretical Investigations of 4 Nitronaphthalene 1 Sulfonylchloride and Its Reactivity

Electronic Structure and Molecular Orbital Analysis

Computational analysis of the electronic structure of 4-Nitronaphthalene-1-sulfonylchloride provides a fundamental understanding of its intrinsic reactivity. Methods such as Density Functional Theory (DFT) are employed to model the molecule's orbitals and charge distribution.

HOMO-LUMO Gap Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone for rationalizing chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. thaiscience.info

For 4-Nitronaphthalene-1-sulfonylchloride, the presence of both the electron-withdrawing nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups significantly influences its electronic properties. These groups lower the energy of the LUMO, primarily localized on the naphthalene (B1677914) ring system. The HOMO, in contrast, is also distributed across the aromatic system. DFT calculations are used to determine the precise energies of these orbitals. nih.govresearchgate.net A smaller HOMO-LUMO gap is anticipated, suggesting the molecule is a potent electrophile, susceptible to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Data for 4-Nitronaphthalene-1-sulfonylchloride (Illustrative) Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -3.50 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.35 | Indicates the molecule's reactivity profile |

Charge Distribution and Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. youtube.comyoutube.com These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. thaiscience.infotci-thaijo.org In an ESP map, regions of negative potential, typically colored red, indicate electron-rich areas, while regions of positive potential, colored blue, denote electron-deficient areas. Green or yellow areas represent neutral or nonpolar regions. youtube.com

For 4-Nitronaphthalene-1-sulfonylchloride, the ESP map is expected to show a significant accumulation of negative potential on the oxygen atoms of the nitro and sulfonyl chloride groups due to their high electronegativity. thaiscience.infowalisongo.ac.id Conversely, a strong positive potential is anticipated on the sulfur atom of the sulfonyl chloride group and the carbon atom to which it is attached (C-1 of the naphthalene ring). This pronounced positive character at the sulfur atom makes it a primary electrophilic site, highly susceptible to attack by nucleophiles, which is the initial step in reactions like sulfonamide formation. The naphthalene ring itself will also exhibit regions of positive potential, influenced by the strong electron-withdrawing effects of the substituents. walisongo.ac.id

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT is a powerful computational tool for modeling chemical reactions, allowing for the detailed investigation of reaction mechanisms, including the characterization of transient species like transition states. researchgate.net

Transition State Characterization and Activation Energy Calculations

Reactions involving sulfonyl chlorides, such as hydrolysis or aminolysis, typically proceed through an associative nucleophilic substitution (Sₙ2-like) mechanism. mdpi.com DFT calculations can be used to map the potential energy surface for such a reaction. This involves locating the transition state (TS), which is a first-order saddle point on the energy profile connecting reactants and products. github.ioscm.com

The geometry of the transition state for a nucleophilic attack on the sulfur atom of 4-Nitronaphthalene-1-sulfonylchloride would likely feature a trigonal bipyramidal arrangement around the sulfur. The calculation of the TS structure is followed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com The energy difference between the reactants and the transition state defines the activation energy (Ea or ΔG‡), a key determinant of the reaction rate. researchgate.netresearchgate.net

Table 2: Illustrative DFT-Calculated Activation Energy for the Reaction with a Nucleophile (e.g., Ammonia) Calculations performed at the M06-2X/def2-TZVP level with a solvent model.

| Parameter | Value (kcal/mol) | Significance |

|---|---|---|

| Energy of Reactants (Ereactants) | -1250.50 | Ground state energy of starting materials |

| Energy of Transition State (ETS) | -1250.35 | Energy maximum along the reaction coordinate |

| Activation Energy (ΔG‡) | +15.7 | Kinetic barrier for the reaction |

Solvation Effects on Reaction Kinetics and Thermodynamics

Most chemical reactions are conducted in a solvent, which can significantly influence both the kinetics and thermodynamics of the process. Computational models can account for these effects using either explicit solvent models, where individual solvent molecules are included, or more commonly, implicit (continuum) solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). osti.govrsc.orggithub.io

These models treat the solvent as a continuous dielectric medium that surrounds the solute molecule. github.io The inclusion of a solvent model is crucial for obtaining accurate activation energies and reaction energies, as the solvent can differentially stabilize the reactants, transition state, and products. For reactions involving charged or highly polar species, such as the transition state in a nucleophilic attack on a sulfonyl chloride, solvation effects are particularly pronounced. aip.org Theoretical studies often show that polar solvents can stabilize the charge-separated transition state, thereby altering the reaction barrier compared to the gas phase. aip.org

Prediction of Spectroscopic Signatures for Mechanistic Elucidation and Reaction Monitoring

DFT calculations can accurately predict various spectroscopic properties, which are vital for compound characterization and for monitoring the progress of a reaction. researchgate.net By comparing computed spectra with experimental data, one can confirm the structure of intermediates and products, thus elucidating the reaction mechanism. nih.gov

For 4-Nitronaphthalene-1-sulfonylchloride, DFT can be used to calculate its vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.netrsc.org Key predicted vibrational modes would include the symmetric and asymmetric stretches of the NO₂ group (typically around 1350 cm⁻¹ and 1530 cm⁻¹, respectively) and the SO₂ group (around 1180 cm⁻¹ and 1370 cm⁻¹).

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. nih.govnih.govgithub.io The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov The predicted chemical shifts for the aromatic protons and carbons of the naphthalene ring would reflect the strong deshielding effects of the electron-withdrawing substituents. These predicted spectra serve as a powerful tool for structural assignment and for tracking the disappearance of reactant signals and the appearance of product signals over the course of a reaction.

Table 3: Predicted Spectroscopic Data for 4-Nitronaphthalene-1-sulfonylchloride (Illustrative) IR frequencies calculated at the B3LYP/6-31G(d) level. ¹³C NMR shifts calculated using GIAO-DFT.

| Spectroscopic Feature | Predicted Value | Assignment |

|---|---|---|

| IR Frequency | ~1535 cm-1 | NO₂ Asymmetric Stretch |

| IR Frequency | ~1375 cm-1 | SO₂ Asymmetric Stretch |

| 13C NMR Chemical Shift | ~148 ppm | C4-NO₂ |

| 13C NMR Chemical Shift | ~142 ppm | C1-SO₂Cl |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity of 4-Nitronaphthalene-1-sulfonylchloride

Molecular dynamics (MD) simulations, a powerful computational tool, offer profound insights into the conformational landscape and reactivity of molecules by simulating their motion over time. For 4-Nitronaphthalene-1-sulfonylchloride, while specific, in-depth MD simulation studies are not extensively available in public literature, the principles of computational chemistry and findings from studies on analogous compounds allow for a detailed theoretical exploration of its dynamic behavior and chemical reactivity. Such investigations are crucial for understanding its structure-function relationships.

The conformational flexibility of 4-Nitronaphthalene-1-sulfonylchloride is primarily dictated by the rotation around two key single bonds: the C-S bond connecting the sulfonyl chloride group to the naphthalene ring and the C-N bond of the nitro group. The interplay of steric and electronic effects governs the energetically favorable conformations.

The orientation of the sulfonyl chloride group (-SO₂Cl) relative to the naphthalene ring is a critical determinant of the molecule's three-dimensional structure. The rotation around the C-S bond is subject to steric hindrance from the peri-hydrogen atom on the naphthalene ring. This steric clash likely results in a preferred conformation where the S-Cl bond is directed away from the adjacent aromatic ring, minimizing repulsive interactions. The sulfonyl group's oxygen atoms also contribute to the conformational preference through potential non-bonded interactions with the naphthalene system.

Similarly, the nitro group's (-NO₂) orientation is influenced by the electronic interplay with the aromatic system and steric interactions. Quantum-chemical calculations on related nitronaphthalene derivatives have shown that the torsion angle of the nitro group is a key factor in their photochemical and photophysical properties. acs.org For 4-Nitronaphthalene-1-sulfonylchloride, the nitro group's rotation is expected to be influenced by the adjacent sulfonyl chloride group, potentially leading to a non-planar arrangement to alleviate steric strain. The degree of planarity, in turn, affects the extent of electronic conjugation with the naphthalene ring, thereby influencing its reactivity.

The following table illustrates hypothetical, yet plausible, relative energies for different conformations of 4-Nitronaphthalene-1-sulfonylchloride based on the rotation around the C-S bond, as would be determined from computational energy profiling.

| Dihedral Angle (C-C-S-Cl) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0° | High | Eclipsed conformation with high steric strain |

| 60° | Low | Gauche conformation, likely a local minimum |

| 120° | Intermediate | Partially eclipsed conformation |

| 180° | Lowest | Anti-periplanar conformation, most stable |

Molecular dynamics simulations would further elucidate the dynamic nature of these conformational changes, providing information on the timescales of interconversion between different rotamers and the population of each conformational state at a given temperature.

Computational studies on the reactivity of aromatic sulfonyl chlorides have provided significant insights into their chemical behavior. The presence of a strong electron-withdrawing nitro group on the naphthalene ring is expected to have a profound impact on the reactivity of the sulfonyl chloride moiety. This is due to the group's ability to delocalize negative charge, thereby stabilizing transition states in nucleophilic substitution reactions.

The primary site of reactivity in 4-Nitronaphthalene-1-sulfonylchloride is the electrophilic sulfur atom of the sulfonyl chloride group. This sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. The reactivity of this site can be quantitatively assessed through computational methods such as Density Functional Theory (DFT), which can be used to calculate the partial atomic charges and map the electrostatic potential of the molecule. A region of positive electrostatic potential around the sulfur atom would indicate its electrophilicity.

The nitro group enhances the electrophilicity of the sulfur atom through its electron-withdrawing inductive and resonance effects. This makes 4-Nitronaphthalene-1-sulfonylchloride a more potent reagent in reactions such as sulfonylation of amines and alcohols compared to its non-nitrated counterpart.

The following table summarizes the key reactive sites and their predicted properties based on general principles of organic chemistry and computational studies of similar molecules.

| Reactive Site | Predicted Property | Implication for Reactivity |

|---|---|---|

| Sulfur atom in -SO₂Cl | Highly electrophilic (positive partial charge) | Primary site for nucleophilic attack |

| Aromatic ring carbons | Electron-deficient due to -NO₂ and -SO₂Cl groups | Susceptible to nucleophilic aromatic substitution under harsh conditions |

| Oxygen atoms of -NO₂ | Nucleophilic (negative partial charge) | Can participate in intermolecular interactions |

Future Research Directions and Unexplored Potential

Development of Novel Catalytic Methods for Synthesis and Transformations of 4-Nitronaphthalene-1-sulfonylchloride.

The synthesis of 4-Nitronaphthalene-1-sulfonyl chloride and its subsequent transformations traditionally rely on stoichiometric reagents, which can be harsh and generate significant waste. The development of novel catalytic methods offers a promising avenue for more efficient and selective reactions.

Future research could focus on photocatalytic approaches for the synthesis of sulfonyl chlorides. acs.orgnih.govnih.gov For instance, the use of heterogeneous photocatalysts, such as potassium poly(heptazine imide), has shown success in producing sulfonyl chlorides from arenediazonium salts under mild, visible-light-irradiated conditions. acs.orgnih.gov Applying such a method to the synthesis of 4-Nitronaphthalene-1-sulfonyl chloride from the corresponding diazonium salt could offer a more sustainable alternative to traditional methods.

Furthermore, catalytic transformations of the nitro group present a significant area for exploration. The catalytic reduction of nitroaromatic compounds is a well-established field, but selective reduction in the presence of a sulfonyl chloride moiety can be challenging. rsc.orgresearchgate.netmdpi.com Research into chemoselective catalysts that can reduce the nitro group to an amine without affecting the sulfonyl chloride would open up new synthetic pathways for creating novel bifunctional molecules. researchgate.net This could involve exploring novel metal nanoparticle catalysts or photoenzymatic systems that operate under mild conditions. rsc.orgresearchgate.net

| Research Area | Potential Catalytic Method | Key Advantages |

| Synthesis | Heterogeneous Photocatalysis | Mild reaction conditions, use of visible light, potential for catalyst recycling. acs.orgnih.gov |

| Transformation (Nitro Group) | Chemoselective Hydrogenation | Selective reduction of the nitro group, synthesis of amino-naphthalenesulfonyl chlorides. rsc.orgresearchgate.net |

| Transformation (Sulfonyl Chloride) | Transition-Metal Catalyzed Cross-Coupling | Formation of new C-S bonds, synthesis of diverse sulfone and sulfonamide derivatives. |

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization.

The principles of green chemistry are increasingly pivotal in modern chemical synthesis. For 4-Nitronaphthalene-1-sulfonyl chloride, this involves developing more environmentally benign methods for both its production and its use as a synthetic precursor.

Sustainable approaches to the synthesis of sulfonyl chlorides include the use of safer and more atom-economical reagents. rsc.org For example, protocols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) or a combination of nitric acid, hydrochloric acid, and oxygen in flow reactors have been developed to avoid hazardous reagents like chlorine gas. rsc.orgresearchgate.net The application of mechanochemical-assisted synthesis, which minimizes or eliminates the use of solvents, could also be a fruitful area of investigation for the sulfonylation of nitronaphthalene. rsc.org

In its derivatization, the use of water as a solvent for sulfonylation reactions is a key area of green chemistry. researchgate.netresearchgate.net Developing methodologies where 4-Nitronaphthalene-1-sulfonyl chloride can react with various nucleophiles in aqueous media would significantly reduce the environmental impact of its use. Furthermore, electrochemical methods for N-sulfonylation of azoles with sulfonyl hydrazides offer a metal-free and mild alternative to traditional methods, a strategy that could be adapted for the derivatization of 4-Nitronaphthalene-1-sulfonyl chloride. rsc.org

| Green Chemistry Approach | Application to 4-Nitronaphthalene-1-sulfonyl chloride | Potential Benefits |

| Alternative Reagents | Use of DCH or HNO3/HCl/O2 for synthesis. rsc.orgresearchgate.net | Avoidance of hazardous Cl2 gas, improved safety. rsc.org |

| Mechanochemistry | Solvent-free synthesis of derivatives. rsc.org | Reduced solvent waste, potential for increased reaction rates. |

| Aqueous Synthesis | Performing sulfonylation reactions in water. researchgate.netresearchgate.net | Elimination of volatile organic solvents, improved safety and environmental profile. |

| Electrochemistry | Metal-free derivatization reactions. rsc.org | Avoidance of heavy metal catalysts, mild reaction conditions. |

Integration of 4-Nitronaphthalene-1-sulfonylchloride into Flow Chemistry Methodologies.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and scalability. rsc.orgresearchgate.netmdpi.com The integration of 4-Nitronaphthalene-1-sulfonyl chloride into flow chemistry methodologies for both its synthesis and subsequent reactions is a promising research direction.

The synthesis of sulfonyl chlorides can be highly exothermic and may involve hazardous reagents, making it well-suited for the controlled environment of a flow reactor. rsc.orgrsc.org Continuous flow protocols have been developed for the synthesis of sulfonyl chlorides from disulfides and thiols, demonstrating improved safety and high space-time yields. rsc.orgresearchgate.net Adapting these methods for the continuous production of 4-Nitronaphthalene-1-sulfonyl chloride could lead to a safer and more efficient manufacturing process. mdpi.com

Furthermore, the derivatization of 4-Nitronaphthalene-1-sulfonyl chloride in flow reactors would allow for the rapid synthesis of a library of compounds. The precise control over reaction parameters such as temperature, pressure, and reaction time in a microreactor can lead to improved yields and selectivities in sulfonylation reactions. researchgate.net

| Flow Chemistry Application | Specific Implementation | Advantages |

| Continuous Synthesis | Flow protocol using DCH or HNO3/HCl/O2. rsc.orgresearchgate.net | Enhanced safety, improved heat and mass transfer, higher space-time yield. rsc.orgrsc.org |

| Automated Derivatization | Integration with automated purification systems. | Rapid synthesis of compound libraries, efficient screening of reaction conditions. |

| Multi-step Synthesis | Telescoping the synthesis and subsequent reaction in a continuous flow setup. | Reduced manual handling, increased overall efficiency. |

Identification of Undiscovered Reactivity Modes and Novel Functional Group Transformations.

The reactivity of 4-Nitronaphthalene-1-sulfonyl chloride is primarily associated with the nucleophilic substitution at the sulfonyl chloride group and reactions involving the nitro group. However, there is potential for discovering novel reactivity modes.

The interplay between the electron-withdrawing nitro and sulfonyl chloride groups on the naphthalene (B1677914) ring could lead to unique reactivity in electrophilic aromatic substitution reactions on the less deactivated ring. Exploring these reactions could lead to the synthesis of novel polysubstituted naphthalene derivatives.

Furthermore, the sulfonyl group itself can participate in a variety of transformations beyond simple sulfonamide formation. nih.gov Research into radical-mediated reactions involving the sulfonyl chloride group could unveil new carbon-sulfur bond-forming reactions. The development of methods for the desulfonative functionalization of derivatives of 4-Nitronaphthalene-1-sulfonyl chloride could also provide new synthetic strategies.

| Reactivity Mode | Potential Transformation | Significance |

| Electrophilic Aromatic Substitution | Selective functionalization of the second aromatic ring. | Access to novel polysubstituted naphthalenes. |

| Radical Chemistry | Radical-mediated addition to unsaturated systems. | New methods for C-S bond formation. |

| Desulfonative Reactions | Removal of the sulfonyl group with concomitant functionalization. | Versatile synthetic strategies for modifying the naphthalene core. |

Bridging Gaps in Existing Literature and Methodological Limitations.

A significant gap in the current literature is the limited number of studies specifically focused on the advanced applications and synthetic methodologies for 4-Nitronaphthalene-1-sulfonyl chloride. Much of the available information is derived from general knowledge of sulfonyl chlorides and nitroaromatic compounds.

Future research should aim to systematically investigate the reaction scope and limitations of 4-Nitronaphthalene-1-sulfonyl chloride with a wide range of nucleophiles and under various catalytic conditions. This would provide a valuable database for synthetic chemists.

Methodological limitations in the synthesis of sulfonyl chlorides, such as the use of harsh reagents and the difficulty in preparing certain derivatives, need to be addressed. rsc.orgresearchgate.net The development of milder and more general methods for the synthesis of 4-Nitronaphthalene-1-sulfonyl chloride and its analogues would be a significant contribution. Additionally, a thorough investigation into the solid-state properties and polymorphism of this compound and its derivatives could be beneficial for its application in materials science.

| Literature Gap/Limitation | Proposed Research Direction | Expected Outcome |

| Lack of Specific Data | Systematic study of reactivity with diverse reagents. | A comprehensive understanding of its synthetic utility. |

| Harsh Synthesis Conditions | Development of milder synthetic protocols (e.g., photocatalysis, flow chemistry). acs.orgnih.govrsc.org | More sustainable and accessible synthesis. |

| Limited Derivatization Scope | Exploration of novel catalytic cross-coupling reactions. | Expansion of the library of accessible derivatives. |

| Poorly Characterized Physical Properties | In-depth solid-state characterization. | Potential applications in materials science. |

Q & A

Q. What are the established synthetic routes for 4-Nitronaphthalene-1-sulfonylchloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation of naphthalene followed by nitration and chlorination. Key steps include:

- Sulfonation : Use concentrated sulfuric acid or chlorosulfonic acid at 80–100°C to introduce the sulfonic acid group at the 1-position of naphthalene .

- Nitration : Introduce the nitro group at the 4-position using a nitrating mixture (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

- Chlorination : Convert the sulfonic acid group to sulfonyl chloride using PCl₅ or SOCl₂ in anhydrous conditions .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts like di-nitrated derivatives .

Q. How can 4-Nitronaphthalene-1-sulfonylchloride be characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.5–8.5 ppm) and sulfonyl chloride signals (δ ~3.5 ppm for Cl) .

- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) and nitro groups (asymmetric stretching at ~1520 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients for purity analysis; monitor [M+H]⁺ ions for molecular weight confirmation .

Q. What are the primary reactivity patterns of 4-Nitronaphthalene-1-sulfonylchloride in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. Example protocols:

- Sulfonamide Formation : React with primary amines (1:1.2 molar ratio) in dry THF at 0°C, followed by warming to room temperature. Isolate products via precipitation or column chromatography .

- Esterification : Use alcohol nucleophiles (e.g., methanol) with a base (e.g., pyridine) to neutralize HCl byproducts .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity and stability of 4-Nitronaphthalene-1-sulfonylchloride?

- Methodological Answer :

- The electron-withdrawing nitro group at the 4-position increases the electrophilicity of the sulfonyl chloride, enhancing reactivity toward nucleophiles. However, it may also promote hydrolysis in aqueous environments.

- Stability Studies : Conduct kinetic experiments in buffered solutions (pH 2–10) to assess hydrolysis rates. Use UV-Vis spectroscopy to track absorbance changes at λmax ~270 nm (characteristic of the sulfonyl chloride group) .

Q. What strategies can mitigate competing side reactions during the synthesis of sulfonamide derivatives from 4-Nitronaphthalene-1-sulfonylchloride?

- Methodological Answer :

- Byproduct Control : Pre-dry solvents (e.g., THF over molecular sieves) to minimize hydrolysis. Use scavengers (e.g., polymer-bound amines) to trap excess HCl .

- Selective Functionalization : Protect reactive sites (e.g., nitro group reduction to amine) post-sulfonamide formation if further derivatization is required .

Q. How can computational methods (e.g., DFT or QSAR) predict the biological activity of sulfonamide derivatives synthesized from this compound?

- Methodological Answer :

- QSAR Modeling : Use descriptors like logP, molecular volume, and electrostatic potential to correlate structural features with activity (e.g., enzyme inhibition). Validate models with in vitro assays (e.g., IC₅₀ measurements against target enzymes) .

- DFT Calculations : Analyze electron density maps to identify reactive regions of the molecule, aiding in rational drug design .

Q. What are the environmental degradation pathways of 4-Nitronaphthalene-1-sulfonylchloride, and how can its persistence be assessed?

- Methodological Answer :